Fenoprop

Mitochondrial Toxicology Oxidative Phosphorylation Mechanism of Action

Fenoprop (Silvex, 2,4,5-TP) is the indispensable reference standard for laboratories validating enantioselective LC-UV or CE residue methods for phenoxy acid herbicides—achiral 2,4,5-T cannot substitute. As the most potent mitochondrial uncoupler in this chemical class, it provides the upper-bound positive control for oxidative phosphorylation disruption assays. Its distinct 12-day soil half-life ensures accurate environmental fate modeling, avoiding the systematic underestimation caused by substituting 2,4-D parameters. Additionally, its higher algal toxicity makes it a critical comparative toxicant for aquatic hazard assessments. Procure fenoprop to anchor chiral separations, toxicological benchmarks, and environmental persistence studies with a verified, high-purity reference material.

Molecular Formula C9H7Cl3O3
Molecular Weight 269.5 g/mol
CAS No. 93-72-1
Cat. No. B104943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenoprop
CAS93-72-1
Synonyms(±)-2-(2,4,5-Trichlorophenoxy)propionic acid;  (±)-Fenoprop;  (±)-Silvex;  2,4,5-TCPP;  2,4,5-TCPPA;  2,4,5-TP;  2,4,5-Trichlorophenoxypropanoic acid;  2,4,5-Trichlorophenoxypropionic acid;  2-(2,4,5-Trichlorophenoxy)propanoic acid;  2-(2,4,5-Trichlorophenoxy
Molecular FormulaC9H7Cl3O3
Molecular Weight269.5 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl
InChIInChI=1S/C9H7Cl3O3/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12/h2-4H,1H3,(H,13,14)
InChIKeyZLSWBLPERHFHIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.41e-04 M
0.014% water at 25 °C, 15.2% acetone, 0.16% benzene, 0.024% carbon tetrachloride, 7.13% diethyl ether, 0.017% heptane, 10.5% methanol
In acetone 180, methanol 134, diethyl ether 98, heptane 0.86 (all in g/kg , 25 °C)
In water, 71 mg/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Fenoprop (CAS 93-72-1) Technical Baseline for Sourcing and Research


Fenoprop (CAS 93-72-1), also known as 2,4,5-TP or silvex, is a chlorinated phenoxypropionic acid herbicide and synthetic auxin plant growth regulator [1]. Structurally, it is the propionic acid analog of 2,4,5-T, featuring an additional methyl group on the α‑carbon of the side chain, which introduces a chiral center and yields two enantiomers [2]. Commercial formulations are racemic mixtures [3]. Fenoprop was historically deployed for post‑emergence control of woody plants and broadleaf weeds in non‑crop land, forestry, and aquatic sites, but has been withdrawn from use in the United States since 1985 and is not approved in the EU under Regulation 1107/2009 [4]. Current relevance lies in its role as an analytical reference standard for environmental monitoring and residue analysis, and as a chiral model compound for enantioselective separation studies [5].

Why Fenoprop Cannot Be Replaced by 2,4,5‑T, MCPA, or Other Phenoxy Analogs in Analytical and Environmental Studies


Despite sharing the phenoxy herbicide scaffold, fenoprop exhibits quantifiable divergence from its closest structural analogs—2,4,5‑T, MCPA, and 2,4‑D—in three critical domains: (1) mitochondrial uncoupling potency in mammalian systems [1]; (2) soil degradation half‑life and enantioselective fate [2]; and (3) secondary plant metabolite induction [3]. These differences preclude simple one‑to‑one substitution in environmental fate modeling, toxicological risk assessment, and chiral analytical method development. Furthermore, fenoprop's chiral center demands enantioselective separation protocols that are not required for achiral 2,4,5‑T or 2,4‑D [4]. The following evidence documents why scientific users must procure fenoprop specifically, rather than relying on generic phenoxy acid surrogates.

Quantitative Differentiation of Fenoprop Against Closest Analogs: Evidence for Scientific Selection


Mitochondrial Uncoupling Potency in Mammalian Cells

In a head‑to‑head in vitro study using rat liver mitochondria, fenoprop (2,4,5‑TP) demonstrated the highest uncoupling activity among four major chlorophenoxy herbicides, exceeding 2,4,5‑T, MCPA, and 2,4‑D [1]. The study assessed respiration rates on glutamate, malate, and succinate substrates across a 0.1–4.0 mM concentration range.

Mitochondrial Toxicology Oxidative Phosphorylation Mechanism of Action

Soil Persistence (Half‑Life) in Prairie Soils

In a direct comparative laboratory study on three Saskatchewan prairie soils at 20°C and 85% field capacity, fenoprop exhibited a half‑life of 12 days, equivalent to that of 2,4,5‑T but significantly longer than 2,4‑D and 2,4‑DB [1]. The average half‑lives for 2,4‑D, 2,4‑DB, dichlorprop, 2,4,5‑T, and fenoprop were <7, <7, 10, 12, and 12 days, respectively.

Environmental Fate Soil Degradation Persistence

Induction of Alkaloid Content in Treated Plants

Field trials on tall larkspur (Delphinium barbeyi) demonstrated that fenoprop (silvex) induced higher alkaloid concentrations in leaves and stems compared to 2,4,5‑T [1]. Amine salts of both herbicides were applied at 2, 4, and 8 lb/A on three dates.

Plant Biochemistry Secondary Metabolites Forage Toxicology

Comparative Aquatic Toxicity to Algae

In a bioassay using the green alga Selenastrum capricornutum, fenoprop exhibited greater toxicity than the structurally related herbicide mecoprop [1]. The study employed individual compound exposures and combination index analysis to evaluate binary mixture effects.

Aquatic Ecotoxicology Green Algae Hazard Assessment

Enantioselective Analytical Separation

Fenoprop possesses a chiral center absent in 2,4,5‑T and 2,4‑D, necessitating enantioselective separation protocols for regulatory residue analysis [1][2]. A validated LC‑UV method on a teicoplanin chiral stationary phase achieved simultaneous enantiomeric determination of mecoprop, fenoprop, and diclofop acid in apple juice matrices [1]. Detection limits were established at 0.075–0.750 μg g⁻¹, with recoveries of 65–99% and RSD ≤4%.

Chiral Chromatography Analytical Method Development Residue Analysis

Mammalian Acute Oral Toxicity Benchmark

Fenoprop exhibits an acute oral LD₅₀ of 650 mg kg⁻¹ in mammals, classified as moderately toxic via the oral route [1]. This value provides a quantitative benchmark for comparative hazard ranking relative to other phenoxy herbicides.

Mammalian Toxicology Acute Toxicity Risk Assessment

Validated Application Scenarios for Fenoprop Based on Quantitative Differentiation


Mitochondrial Toxicology Studies Requiring Phenoxy Herbicide Potency Ranking

Fenoprop serves as the reference compound for maximal mitochondrial uncoupling potency among chlorophenoxy herbicides, as demonstrated by its superior activity relative to 2,4,5‑T, MCPA, and 2,4‑D in rat liver mitochondria [1]. Researchers investigating mechanisms of oxidative phosphorylation disruption should procure fenoprop to establish the upper bound of the uncoupling activity range for this chemical class.

Environmental Fate Modeling Requiring Compound‑Specific Soil Half‑Life

Fenoprop's 12‑day soil half‑life in prairie soils distinguishes it from the shorter‑lived 2,4‑D (<7 days) and dichlorprop (10 days) [1]. Environmental scientists conducting pesticide persistence modeling or groundwater leaching assessments must input fenoprop‑specific degradation kinetics; substitution with 2,4‑D parameters would systematically underestimate residence time.

Chiral Pesticide Residue Method Development and Validation

Due to its chiral center, fenoprop is a model compound for developing and validating enantioselective LC‑UV or CE methods for phenoxy acid herbicides in food and environmental matrices [1][2]. Analytical laboratories require fenoprop reference standards for calibration, recovery studies, and method ruggedness testing; achiral 2,4,5‑T cannot substitute for these chiral method development activities.

Comparative Aquatic Ecotoxicology and Algal Bioassays

Fenoprop's higher toxicity to green algae (Selenastrum capricornutum) compared to mecoprop [1] makes it a valuable positive control or comparative toxicant in aquatic hazard assessments. Researchers evaluating the relative sensitivity of algal species to phenoxy herbicides should include fenoprop in test batteries to capture the upper end of the toxicity range for this chemical class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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